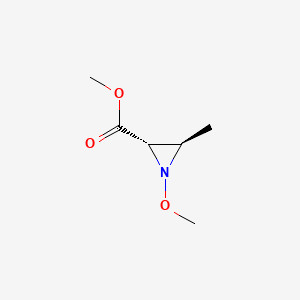
N-Nitrosopiperidine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosopiperidine-d10 is a stable isotope-labeled compound with the molecular formula C5H10N2O. It is a derivative of N-Nitrosopiperidine, where ten hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in various scientific studies, particularly in the fields of environmental toxicology and carcinogenicity research .
Mecanismo De Acción
Target of Action
N-Nitrosopiperidine-d10 is the deuterium labeled N-Nitrosopiperidine It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
These results suggest that tissue-specific activation of nitrosamines contributes to tissue-specific tumor formation .
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the metabolic stability, prolong the half-life, and improve the bioavailability of the drug .
Result of Action
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Action Environment
It’s known that the storage and transport conditions can affect the stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosopiperidine-d10 typically involves the nitrosation of piperidine-d10. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is conducted at low temperatures to prevent the decomposition of the nitrosamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrosopiperidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-nitroso-2-piperidone.
Reduction: Reduction reactions can convert it back to piperidine-d10.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-nitroso-2-piperidone.
Reduction: Piperidine-d10.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Nitrosopiperidine-d10 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Toxicology: Used as a reference standard to study the presence and effects of nitrosamines in the environment.
Carcinogenicity Research: Helps in understanding the mechanisms of nitrosamine-induced carcinogenesis.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify nitrosamines in various samples.
Pharmaceutical Research: Used in the development and testing of drugs to ensure they are free from harmful nitrosamine impurities
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosopiperidine: The non-deuterated form, which is also a potent carcinogen.
N-Nitrosopyrrolidine: Another cyclic nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine: A linear nitrosamine known for its high carcinogenic potential
Uniqueness
N-Nitrosopiperidine-d10 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical and environmental studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various research applications .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSDONTXWQOZFN-YXALHFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730873 |
Source


|
| Record name | 1-Nitroso(~2~H_10_)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960049-21-2 |
Source


|
| Record name | 1-Nitroso(~2~H_10_)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)



![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)
